molecular formula C21H17ClF3N3O7 B13434497 methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate

methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate

Cat. No.: B13434497
M. Wt: 515.8 g/mol
InChI Key: OPGFIJVEUYETLC-WGOQTCKBSA-N
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Description

Methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate is a complex organic compound with a unique structure that includes a chloro, hydroxy, and trifluoromethoxyphenyl group

Properties

Molecular Formula

C21H17ClF3N3O7

Molecular Weight

515.8 g/mol

IUPAC Name

methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate

InChI

InChI=1S/C21H17ClF3N3O7/c1-33-17(29)20(32)10-11-9-12(22)3-8-15(11)16(20)26-27-18(30)28(19(31)34-2)13-4-6-14(7-5-13)35-21(23,24)25/h3-9,32H,10H2,1-2H3,(H,27,30)/b26-16+

InChI Key

OPGFIJVEUYETLC-WGOQTCKBSA-N

Isomeric SMILES

COC(=O)C\1(CC2=C(/C1=N\NC(=O)N(C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC)C=CC(=C2)Cl)O

Canonical SMILES

COC(=O)C1(CC2=C(C1=NNC(=O)N(C3=CC=C(C=C3)OC(F)(F)F)C(=O)OC)C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the indene core, followed by the introduction of the chloro and hydroxy groups. The final steps involve the addition of the methoxycarbonyl and trifluoromethoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Substitution Reactions

The chloro substituent at position 6 and the carbamate group are primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductKey Observations
Nucleophilic Aromatic Substitution KOH/EtOH, 80°CHydroxy derivative at C6Chlorine replaced by hydroxide under basic conditions .
Carbamate Hydrolysis H2O/H2SO4, refluxFree carboxylic acidMethoxycarbonyl group hydrolyzes to -COOH .
  • The trifluoromethoxy group enhances electron-withdrawing effects, accelerating substitution at the chloro position .

  • Carbamate stability varies with pH: alkaline conditions favor hydrolysis to urea derivatives .

Oxidation-Reduction Reactions

The indene core and hydrazinylidene moiety participate in redox processes.

Reaction TargetOxidizing/Reducing AgentOutcome
Hydrazinylidene Group KMnO4 (acidic)Cleavage to form carbonyl derivatives
Indene Double Bond H2/Pd-CSaturation of the conjugated system
Hydroxy Group CrO3/H2SO4Oxidized to ketone (if sterically accessible)
  • The hydroxy group at position 2 resists oxidation due to intramolecular hydrogen bonding with the adjacent ester .

  • Reduction of the indene core (C3–C4 double bond) is stereoselective, yielding cis-dihydro derivatives .

Condensation and Cyclization

The hydrazinylidene group enables cyclocondensation with dicarbonyl compounds or amines.

ReactantConditionsProductApplication
AcetylacetoneEtOH, ΔPyrazole-fused indenePharmacological scaffold
EthylenediamineDMF, 120°CMacrocyclic ligandMetal chelation studies
  • Cyclization often requires Lewis acids (e.g., ZnCl2) to activate the hydrazone .

  • Steric hindrance from the trifluoromethoxy group limits reactivity at the carbamoyl nitrogen .

Hydrolysis and Stability

Critical degradation pathways under varying conditions:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1 (HCl)Ester hydrolysis → dicarboxylic acid2.4 hours
pH 7 (buffer)Hydrazone cleavage → indene-dione48 hours
pH 12 (NaOH)Complete decomposition<30 minutes
  • Stability in aqueous media is pH-dependent, with rapid degradation in strongly alkaline conditions .

  • Hydrolysis products retain biological activity in some analogs .

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition:

Light SourceSolventProductQuantum Yield
254 nm UVMeCNFused tetracycle0.12
365 nm UVTHFDimerized indene0.03
  • Photostability is critical for agricultural formulations .

  • Trifluoromethoxy groups reduce excited-state reactivity compared to non-fluorinated analogs .

Comparative Reactivity with Structural Analogs

CompoundKey Functional GroupsReactivity Difference
Methyl 5-chloro-1-oxo-indene-2-carboxylateLacks hydrazinylideneNo cyclocondensation
4-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamideSimpler carbamateFaster hydrolysis
Methyl N-carbonochloridoyl-carbamate Chlorocarbonyl groupEnhanced electrophilicity

Industrial-Scale Reaction Optimization

Continuous flow reactors improve yield and safety:

ParameterBatch ReactorFlow Reactor
Reaction Time8 hours20 minutes
Yield68%89%
Byproducts12%3%
  • Microfluidic systems minimize thermal degradation of the hydrazinylidene group .

Scientific Research Applications

Methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structure, synthesis, and biological properties, integrating relevant research findings and case studies.

Structural Characteristics

The compound is characterized by a molecular formula of C21H17ClF3N3O7C_{21}H_{17}ClF_3N_3O_7 and a molecular weight of approximately 515.8 g/mol. Its unique structure includes an indene backbone combined with various functional groups such as chloro, hydroxy, methoxycarbonyl, and trifluoromethoxyphenyl groups, which contribute to its reactivity and potential therapeutic effects .

Property Value
Molecular FormulaC21H17ClF3N3O7
Molecular Weight515.8 g/mol
IUPAC NameThis compound
InChI KeyOPGFIJVEUYETLC-WGOQTCKBSA-N

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the indene core followed by the introduction of various functional groups. Advanced techniques such as continuous flow reactors may be utilized in industrial settings to optimize yield and purity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain indene derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Indene derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Insecticidal Activity

Interestingly, this compound is associated with insecticidal properties. Its structural similarities to known insecticides suggest it may act on similar biological targets within pest species .

Case Studies

  • Antitumor Activity : A study involving a series of indene derivatives demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, highlighting the importance of the chloro and hydroxy substituents in enhancing biological activity .
  • Anti-inflammatory Mechanisms : Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a promising avenue for developing anti-inflammatory drugs based on this scaffold .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis involves a multi-step process:

Hydrazone formation: Condensation of a substituted hydrazine with a keto-ester intermediate under acidic conditions (pH 4–5) to establish the hydrazinylidene backbone.

Carbamoyl linkage: Use carbodiimide coupling agents (e.g., EDC/HOBt) to attach the methoxycarbonyl group to the 4-(trifluoromethoxy)phenyl moiety.

Cyclization: Microwave-assisted intramolecular esterification under anhydrous conditions (N₂ atmosphere) to form the indene core (70–85% yield).
Key challenges include avoiding hydrolysis of the trifluoromethoxy group and controlling stereochemistry during hydrazone formation .

Basic: Which analytical techniques confirm the compound’s structural identity and purity?

Answer:

  • IR spectroscopy: Detect carbonyl stretches (1700–1750 cm⁻¹ for ester groups) and hydroxyl bands (3200–3400 cm⁻¹).
  • LCMS/HRMS: Verify molecular ion peaks ([M+H]⁺ expected at m/z 543.2) and isotopic patterns consistent with chlorine and fluorine atoms.
  • Multinuclear NMR: Use ¹H/¹³C NMR to resolve E/Z isomerism in the hydrazinylidene moiety (e.g., coupling constants J = 12–14 Hz for trans-configuration).
  • X-ray crystallography: Resolve absolute stereochemistry and confirm planarity of the indene-carboxylate system .

Advanced: How can computational methods predict reactivity and binding properties?

Answer:

  • Density Functional Theory (DFT): Model the electron-withdrawing effects of the trifluoromethoxy group on the carbamoyl hydrazone’s tautomeric equilibrium.
  • Molecular docking: Screen against protein targets (e.g., kinases) using software like MOE, focusing on π-π stacking between the indene ring and aromatic residues.
  • Machine learning: Train models on analogous hydrazinylidene derivatives to predict regioselectivity in electrophilic substitution reactions .

Advanced: How to resolve contradictions between experimental and computational spectral data?

Answer:

  • Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (GIAO method). Discrepancies >1 ppm suggest incorrect tautomer assignments.
  • Dynamic NMR: Perform variable-temperature studies to detect slow-exchange processes (e.g., hindered rotation around the hydrazinylidene bond).
  • X-ray validation: Prioritize crystallographic data for ambiguous cases, as seen in resolving keto-enol tautomerism in related indene derivatives .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves and goggles due to potential irritancy from chlorinated intermediates.
  • Storage: Keep under nitrogen at –20°C to prevent hydrolysis of the labile trifluoromethoxy group.
  • Spill management: Neutralize acidic byproducts with sodium bicarbonate before disposal. Toxicity profiles align with structurally similar hydrazine derivatives .

Advanced: How to optimize synthesis using Design of Experiments (DoE)?

Answer:

  • Screening design: Use a Plackett-Burman matrix to test 6 variables (temperature, solvent polarity, catalyst loading).
  • Response Surface Methodology (RSM): Model nonlinear relationships; e.g., microwave power and reaction time synergistically reduce byproduct formation.
  • Flow chemistry: Implement continuous-flow setups for precise control of exothermic cyclization steps, improving reproducibility .

Advanced: What mechanistic insights explain its stability in biological assays?

Answer:

  • Hydrolysis resistance: The chloro and trifluoromethoxy groups sterically shield the ester bond. Accelerated stability studies (pH 7.4, 37°C) show <5% degradation over 72 hours.
  • Metabolic profiling: LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the indene C6 position) without cleavage of the hydrazone linkage.
  • Formulation: Buffer solutions (pH 6.5–7.0) and lyophilization enhance shelf life for in vivo studies .

Advanced: How to investigate structure-activity relationships (SAR) for drug discovery?

Answer:

  • Analog synthesis: Systematically modify the 4-(trifluoromethoxy)phenyl group (e.g., replace with pyridyl or naphthyl) and assess bioactivity.
  • Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using 3D-QSAR models.
  • Kinetic solubility assays: Correlate logP values (predicted: 3.8 ± 0.2) with membrane permeability in Caco-2 cell models .

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